4-Piperidone monohydrate hcl

Catalog No.
S15996956
CAS No.
M.F
C5H14ClNO3
M. Wt
171.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Piperidone monohydrate hcl

Product Name

4-Piperidone monohydrate hcl

IUPAC Name

piperidine-4,4-diol;hydrate;hydrochloride

Molecular Formula

C5H14ClNO3

Molecular Weight

171.62 g/mol

InChI

InChI=1S/C5H11NO2.ClH.H2O/c7-5(8)1-3-6-4-2-5;;/h6-8H,1-4H2;1H;1H2

InChI Key

GKVBMCPMWNJNRV-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(O)O.O.Cl

4-Piperidone monohydrate hydrochloride is an organic compound with the molecular formula C5H9ClNOH2OC_5H_9ClNO\cdot H_2O and a molecular weight of approximately 153.61 g/mol. It is a derivative of piperidine, characterized by a ketone functional group at the 4-position of the piperidine ring. This compound is typically encountered as a white crystalline solid, melting between 94-100 °C . The monohydrate form indicates the presence of one molecule of water associated with each molecule of 4-piperidone hydrochloride.

4-Piperidone monohydrate hydrochloride serves as an important intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its structural features allow for various chemical modifications, making it a versatile building block in the synthesis of complex molecules .

Due to its reactive functional groups. Key reactions include:

  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic attack by various nucleophiles, leading to the formation of alcohols or amines.
  • Cyclization Reactions: It can act as a precursor in cyclization processes to synthesize heterocyclic compounds.
  • Condensation Reactions: In the presence of suitable reagents, it can participate in condensation reactions to form larger molecular frameworks .

These reactions highlight its utility in synthesizing alkaloids and other nitrogen-containing compounds.

4-Piperidone monohydrate hydrochloride exhibits notable biological activities. It has been identified as a precursor to several pharmaceutical agents, including analgesics and anesthetics such as fentanyl, which is a potent opioid agonist . Additionally, derivatives of 4-piperidone have shown potential anti-cancer properties, with studies indicating that certain substituted 4-piperidones possess significant cytotoxic effects against various cancer cell lines .

Various methods exist for synthesizing 4-piperidone monohydrate hydrochloride:

  • Conventional Synthesis: This involves multiple steps using piperidine derivatives and reagents such as hydrochloric acid and organic solvents to yield the desired product. The process may include steps like etherification and hydrolysis under controlled conditions .
  • Biginelli Reaction: A multi-component reaction that can incorporate 4-piperidone into more complex structures by reacting with aldehydes and urea derivatives under specific conditions .
  • Recent Methodologies: Newer approaches emphasize environmentally friendly processes that enhance yield and purity while minimizing hazardous waste. These methods often utilize non-toxic reagents and simpler reaction conditions .

The applications of 4-piperidone monohydrate hydrochloride are diverse:

  • Pharmaceuticals: It is primarily used as an intermediate in the synthesis of various drugs, including opioids and other analgesics.
  • Agrochemicals: Its versatility allows it to be employed in developing new agrochemical compounds.
  • Synthetic Chemistry: It serves as a reagent for constructing complex organic molecules through various synthetic routes .

Interaction studies involving 4-piperidone monohydrate hydrochloride have revealed its potential in enhancing the efficacy of certain drugs when used in combination therapies. For example, studies have demonstrated that derivatives of 4-piperidone can modulate biological pathways relevant to cancer treatment, suggesting synergistic effects when combined with other therapeutic agents .

Additionally, its interactions with enzymes such as α-glucosidase indicate its potential role in metabolic regulation and diabetes management.

Several compounds share structural similarities with 4-piperidone monohydrate hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
1-PiperidinoneC5H9NOSimilar ketone structure; used in similar applications.
N-Methyl-4-piperidoneC6H13NOMethyl substitution enhances lipophilicity; used in pharmaceuticals.
3-PiperidinoneC5H9NODifferent positioning of the carbonyl group; used in organic synthesis.
2-PiperidinoneC5H9NOAnother positional isomer; potential applications in drug development.

The uniqueness of 4-piperidone monohydrate hydrochloride lies in its specific structural configuration, which allows for unique reactivity patterns and biological activities compared to its isomers and derivatives. Its role as a precursor to potent pharmaceuticals further distinguishes it within this class of compounds .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

5

Exact Mass

171.0662210 g/mol

Monoisotopic Mass

171.0662210 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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